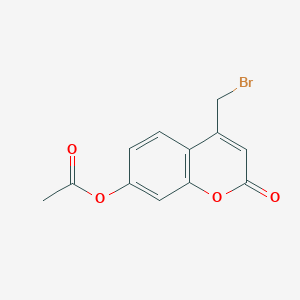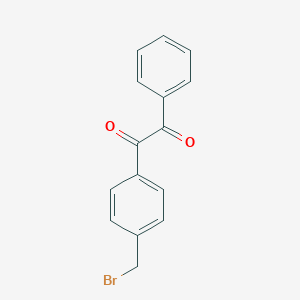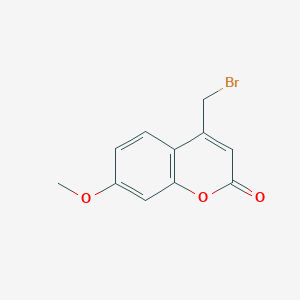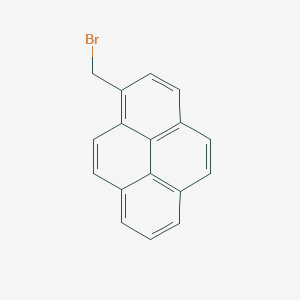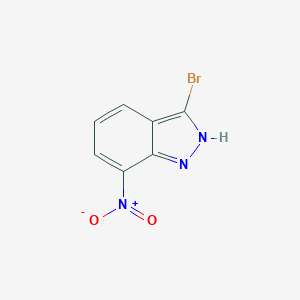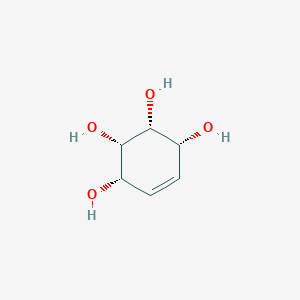
Conduritol D
Vue d'ensemble
Description
Conduritol D is a type of cyclitol, a category of sugar analogs characterized by their cyclohexane framework substituted with hydroxyl groups. It is part of the broader family of conduritols, which are investigated for their synthesis methods and potential applications in various fields of chemistry and biochemistry.
Synthesis Analysis
The synthesis of Conduritol D, along with other conduritols (B-D and F), is accomplished via common-intermediate strategies starting from cyclohexenylsilane intermediates. Key steps involve stereoselective olefin dihydroxylation followed by selective Peterson elimination reactions and Fleming-Tamao oxidations to yield the targeted cyclitol derivatives (Heo, Holson, & Roush, 2003).
Molecular Structure Analysis
Conduritol D's molecular structure is defined by its cyclohexene ring, which is substituted with hydroxyl groups at specific positions to form a polyhydroxylated compound. This structure is crucial for its chemical behavior and interaction with other molecules. Various synthetic routes emphasize maintaining the configuration of chiral carbon atoms to preserve the molecule's bioactivity.
Chemical Reactions and Properties
Chemical reactions involving Conduritol D are focused on its ability to participate in ring transformations, oxidation reactions, and serve as a precursor for further chemical modifications. For example, enzymatic desymmetrisation of meso-Conduritol D has been used to prepare homochiral intermediates for the synthesis of cyclitols and aminocyclitols, demonstrating its versatility in synthetic organic chemistry (Patti, Sanfilippo, Piattelli, & Nicolosi, 1996).
Physical Properties Analysis
The physical properties of Conduritol D, such as melting point, solubility, and crystalline structure, are influenced by its molecular configuration and the distribution of hydroxyl groups. These properties are essential for determining its behavior in different environments and its interaction with other compounds. Specific studies on Conduritol D's physical properties were not directly found in the provided literature, indicating a potential area for further research.
Chemical Properties Analysis
Conduritol D exhibits unique chemical properties due to its polyhydroxylated structure, making it a valuable compound for synthesizing derivatives with potential biological activity. Its reactivity with various chemical agents and under different conditions allows for the creation of a wide range of compounds, each with potentially unique biological or chemical applications. The synthesis of Conduritol D derivatives from aromatic compounds through microbial oxidation and catalytic osmylation highlights its chemical versatility (Carless, Busia, Dove, & Malik, 1993).
Applications De Recherche Scientifique
Phosphoinositide-Based Signaling Processes : Conduritol D syntheses are crucial for studying phosphoinositide-based signaling processes and their biological activities. These are important for understanding cellular communications and signal transduction pathways (Kwon, Lee, & Chung, 2002).
Synthesis of Cyclitols and Aminocyclitols : Conduritol D tetraacetate is used to prepare homochiral intermediates for the synthesis of cyclitols and aminocyclitols, which have implications in developing therapeutic agents (Patti, Sanfilippo, Piattelli, & Nicolosi, 1996).
Neuromuscular Junction Preservation : Conduritol B epoxide, an inhibitor of acid beta-glucosidase, has been shown to preserve ganglioside distribution at the neuromuscular junction, delay disease onset, and improve motor function in a mouse model of amyotrophic lateral sclerosis (Henriques et al., 2017).
Glycemic Control and Cataract Prevention : Conduritol A from Gymnema sylvestre has been found to reduce fasted blood sugar by regulating blood lipid metabolism, scavenging free radicals, enhancing antioxidant ability, and potentiating immune function. Additionally, it prevented diabetic rats from developing cataracts by inhibiting lens aldose reductase (Wei et al., 2008); (Miyatake et al., 1994).
Glucosidase Inhibition : Enantiopure 2,3-diamino conduritols have been synthesized and evaluated as inhibitors of alpha- and beta-glucosidase, which can be significant for the treatment of diabetes or other metabolic disorders (Arcelli et al., 2001).
Synthesis of Homochiral Derivatives : Conduritol D derivatives from aromatic compounds can be converted into 5-substituted conduritols D 5 by catalytic osmylation, allowing for the preparation of homochiral 5-deuteriated conduritol D 2, useful in various synthetic applications (Carless, Busia, Dove, & Malik, 1993).
Anticancer Activity : Aromatic analogues of conduritol F, L-chiro-inositol, and dihydroconduritol F were synthesized and evaluated for anticancer activity. These studies are part of ongoing research to find effective anticancer compounds (Kireev et al., 2006).
Propriétés
IUPAC Name |
(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-FBXFSONDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454912 | |
| Record name | Kondurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |
CAS RN |
4782-75-6 | |
| Record name | Kondurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)
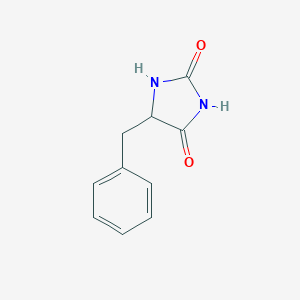
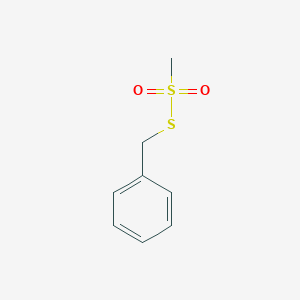
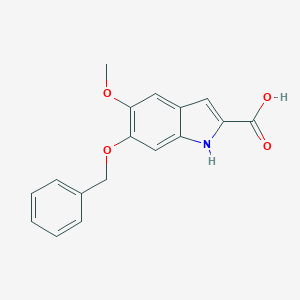
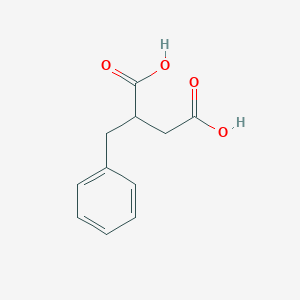

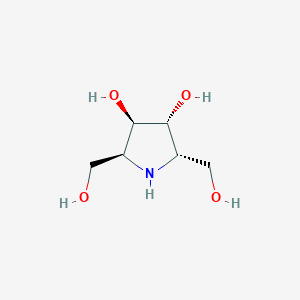
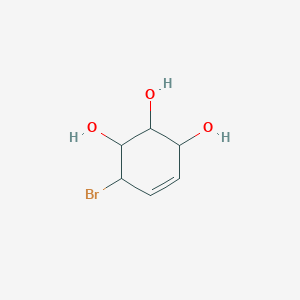
![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
